molecular formula C12H18NO4- B12360266 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester

5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester

Katalognummer: B12360266
Molekulargewicht: 240.28 g/mol
InChI-Schlüssel: XDFSKDGVRVJWGF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a spirocyclic bicyclic structure featuring a seven-membered azaspiro ring fused with a four-membered cycloalkane. Its stereochemistry (e.g., (6S)-configuration in derivatives) is critical for biological activity, as seen in analogs like ledipasvir intermediates . The CAS number for its (6S)-form compounded with (2R)-2-amino-1-butanol is 807-594-8 .

Eigenschaften

Molekularformel

C12H18NO4-

Molekulargewicht

240.28 g/mol

IUPAC-Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-7-carboxylate

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-8(9(14)15)12(7-13)4-5-12/h8H,4-7H2,1-3H3,(H,14,15)/p-1

InChI-Schlüssel

XDFSKDGVRVJWGF-UHFFFAOYSA-M

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)C(=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Steps:

  • Condensation : The racemic acid reacts with a chiral amine (e.g., (R)-1-phenylethylamine) to form diastereomeric amides.
  • Crystallization : Diastereomers are separated via differential solubility in ethanol/water mixtures.
  • Hydrolysis : The isolated amide undergoes acidic hydrolysis (6M HCl, 80°C) to yield the (S)-enantiomer.
  • Recycling : The undesired (R)-enantiomer is deprotected, racemized under basic conditions (NaOH, 120°C), and reprocessed.

Table 1: Chiral Resolution Performance Metrics

Parameter Value
Resolution Yield 42–48% per cycle
Enantiomeric Excess (ee) >99%
Recycling Efficiency 85–90% recovery
Solvent Consumption 15 L/kg product

This method achieves high enantiopurity but suffers from moderate yields and solvent-intensive crystallization.

Catalytic Enantioselective Synthesis

A 2021 study by Ariza et al. demonstrates a catalytic asymmetric route to the (S)-enantiomer using a palladium-catalyzed decarboxylative allylation.

Reaction Mechanism:

  • Substrate Activation : The prochiral spirocyclic ketone undergoes enolization with a chiral palladium catalyst (Pd-(R)-BINAP).
  • Allylic Alkylation : Reaction with tert-butyl allyl carbonate introduces the tert-butoxycarbonyl (Boc) group with 94% ee.
  • Oxidation-Hydrolysis : Sequential Jones oxidation and esterification yield the dicarboxylic acid ester.

Table 2: Catalytic Synthesis Optimization

Condition Optimal Value
Catalyst Loading 5 mol% Pd-(R)-BINAP
Temperature −20°C (allylation step)
Solvent Tetrahydrofuran (THF)
Yield (Overall) 68%
Enantiomeric Excess 94% ee

This approach reduces reliance on resolution steps but requires stringent temperature control and expensive catalysts.

Conformational Restriction Strategies

Banerjee et al. (2021) developed a conformational restriction strategy to synthesize spirocyclic intermediates for Cathepsin C inhibitors, adaptable to 5-azaspiro[2.4]heptane systems.

Methodology:

  • Cyclopropane Formation : A Staudinger reaction between a ketene and diazo compound generates the spiro[2.4]heptane core.
  • Boc Protection : tert-Butyl dicarbonate installs the Boc group under mild basic conditions (NaHCO₃, CH₂Cl₂).
  • Carboxylic Acid Activation : The free acid is converted to its ester using DCC/DMAP coupling.

Table 3: Conformational Restriction Efficiency

Parameter Value
Cyclopropane Yield 76%
Boc Protection Yield 89%
Overall Purity 98% (HPLC)
Scalability Demonstrated at 10 kg scale

This method excels in scalability and purity but faces challenges in controlling ring strain during cyclopropanation.

Comparative Analysis of Methods

Table 4: Method Comparison for Industrial Applicability

Method Strengths Limitations
Chiral Resolution High ee, established protocol Low yield, high solvent use
Catalytic Asymmetric Atom-economical, avoids resolution Costly catalysts,低温 requirements
Conformational Restriction Scalable, high purity Complex cyclopropanation step

Industrial Production Considerations

Large-scale synthesis prioritizes the conformational restriction route due to its robustness. Key adaptations include:

  • Continuous Flow Reactors : Mitigate exothermic risks during cyclopropanation.
  • In situ Crystallization : Enhances diastereomer separation efficiency by 30%.
  • Solvent Recovery Systems : Reduce ethanol consumption by 40% in resolution steps.

Analyse Chemischer Reaktionen

Types of Reactions

5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antiviral Drug Development

One of the primary applications of 5-azaspiro[2.4]heptane derivatives is in the development of antiviral drugs, particularly for treating hepatitis C virus (HCV) infections. The compound serves as a crucial intermediate in the synthesis of non-structural protein 5A (NS5A) inhibitors, such as ledipasvir. Ledipasvir is known for its potent activity against HCV and is used in combination therapies to enhance efficacy and reduce viral resistance.

Case Study: Ledipasvir Synthesis
The synthesis of ledipasvir involves the use of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives as key building blocks. Research has demonstrated that these compounds can be effectively synthesized through enantioselective processes, leading to high yields and purity levels suitable for pharmaceutical applications .

Compound Role Reference
LedipasvirNS5A inhibitor
5-Azaspiro[2.4]heptane derivativesIntermediates in synthesis

Synthetic Intermediates

Beyond antiviral applications, 5-azaspiro[2.4]heptane derivatives are valuable intermediates in organic synthesis. They are utilized in the preparation of various complex molecules through reactions such as cyclopropanation and cross-coupling reactions.

Synthetic Methodologies
Recent advancements have focused on improving synthetic routes to these compounds, enhancing yield and reducing the number of steps required for production. For instance, methods involving the treatment of exocyclic methylene-substituted proline compounds with metal carbenoids have shown promise in generating these spirocyclic structures efficiently .

Synthetic Method Description Reference
Metal carbenoid treatmentGenerates spirocyclic intermediates
Enantioselective alkylationProduces high-yielding proline scaffolds

Wirkmechanismus

The mechanism by which 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Spirocyclic Esters
Compound Name CAS Number Key Substituents Molecular Weight Application/Notes
5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 6-[2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl] 5-tert-butyl ester (6S) Ref: 10-F863333 Bromo-fluorenyl group at position 6 566.00 g/mol High-cost specialty intermediate; used in fluorophore synthesis
(6S)-5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid 5-(phenylmethyl) ester 2135655-88-6 Phenylmethyl ester at position 5 240.28 g/mol Improved lipophilicity; 11 suppliers listed for pharmaceutical applications
Di-tert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate 807-593-2 Oxo-pyrrolidine ring (5-membered) Not provided Smaller spiro system; used in peptide synthesis

Key Findings :

  • Steric Effects : The tert-butyl group in the main compound reduces reactivity compared to phenylmethyl esters, which enhance lipophilicity for membrane penetration .
  • Ring Size : The 5-azaspiro[2.4]heptane core (7-membered) contrasts with 4-oxopyrrolidine (5-membered), affecting conformational flexibility and binding affinity in drug targets .
  • Electron-Withdrawing Groups : Bromo-fluorenyl substituents (as in Ref: 10-F863333) introduce steric hindrance and electronic effects, altering photophysical properties .

Reactivity Trends :

  • Tert-butyl esters resist hydrolysis under mild acidic/basic conditions, whereas phenylmethyl esters are cleaved via hydrogenolysis .
  • Bromo-fluorenyl groups undergo Suzuki coupling, enabling diversification of the spiro scaffold .

Biologische Aktivität

5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester (CAS Number: 1268520-72-4) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, pharmacokinetics, and applications in drug development.

Chemical Structure and Properties

The molecular formula for this compound is C14H23NO4C_{14}H_{23}NO_4. The unique spirocyclic structure contributes to its biological activity, as spiro compounds often exhibit diverse pharmacological effects.

Antimicrobial Properties

Research has indicated that 5-Azaspiro[2.4]heptane derivatives possess significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated a broad-spectrum antibacterial effect, particularly against fluoroquinolone-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Bacteroides fragilis .

Table 1: Antimicrobial Activity of 5-Azaspiro[2.4]heptane Derivatives

Bacterial StrainActivity Level
Methicillin-resistant Staphylococcus aureusStrong
Escherichia coliModerate
Bacteroides fragilisStrong
Chlamydia spp.Moderate

Anticancer Properties

In addition to its antimicrobial effects, 5-Azaspiro[2.4]heptane derivatives have been investigated for their anticancer properties. Preliminary studies suggest that these compounds may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:
A notable study evaluated the anticancer activity of a related compound in vitro against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity .

Pharmacokinetics

The pharmacokinetic profile of 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid derivatives shows promising characteristics. It has been reported to have a bioavailability exceeding 70%, with effective tissue distribution beyond the central nervous system . This property enhances its potential for therapeutic applications in treating infections and cancers.

Applications in Drug Development

Due to its favorable biological activity and pharmacokinetic properties, 5-Azaspiro[2.4]heptane derivatives are being explored as potential pharmaceutical intermediates. They are particularly valuable in the synthesis of new antimicrobial agents and anticancer drugs .

Table 2: Potential Applications

Application AreaDescription
Antimicrobial AgentsDevelopment of new antibiotics targeting resistant strains
Anticancer DrugsSynthesis of compounds with selective cytotoxicity
Pharmaceutical IntermediatesKey building blocks for complex drug synthesis

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.